![molecular formula C22H12N2O9 B13745276 5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid
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Overview
Description
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c][1,2,5]oxadiazole core linked to two isophthalic acid moieties, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid typically involves the reaction of benzo[c][1,2,5]oxadiazole derivatives with isophthalic acid under controlled conditions. One common method includes the use of a condensation reaction where the benzo[c][1,2,5]oxadiazole derivative is reacted with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. In medicinal applications, it may exert anticancer effects by interfering with cellular pathways involved in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Another related compound with a thiadiazole core and different functional groups.
Uniqueness
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is unique due to its oxadiazole core, which imparts distinct electronic and structural properties compared to its thiadiazole counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Biological Activity
5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is a compound with significant potential in medicinal chemistry and materials science due to its unique structural properties. This article discusses its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H12N2O4
- Molecular Weight : 320.30 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable anticancer activities. For instance, a study exploring various oxadiazole derivatives found that modifications to the oxadiazole scaffold could enhance cytotoxicity against cancer cell lines such as HCT-116 and HeLa. The mechanism of action appears to involve inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HCT-116 | 15.2 | Topoisomerase I inhibition |
Compound B | HeLa | 10.5 | Induction of apoptosis |
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial activity against various pathogens. Specifically, studies indicate that certain modifications can lead to enhanced activity against resistant strains of Mycobacterium tuberculosis (Mtb). For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.88 µg/mL against non-replicating Mtb strains .
Pathogen | Compound | MIC (µg/mL) |
---|---|---|
Mycobacterium tuberculosis | Compound C | 0.88 |
Escherichia coli | Compound D | 25.0 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes such as topoisomerases or kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, contributing to their antimicrobial effects.
Study 1: Anticancer Efficacy
In a recent study published in the International Journal of Anticancer Research, researchers synthesized a series of oxadiazole derivatives and tested their cytotoxicity on various cancer cell lines. The findings indicated that specific structural modifications significantly increased potency against cancer cells while minimizing toxicity to normal cells .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole compounds against Mycobacterium tuberculosis. The results highlighted the potential for developing new anti-TB agents based on the oxadiazole framework due to their effectiveness against drug-resistant strains .
Properties
Molecular Formula |
C22H12N2O9 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzoxadiazol-7-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H12N2O9/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
CBBRMMYPOHWODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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